![molecular formula C11H17Br B13186484 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C11H17Br. It is characterized by a cyclopentene ring substituted with a bromomethyl group and a cyclobutylmethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentene. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of cyclopentyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in designing molecules with specific biological activities.
Wirkmechanismus
The mechanism of action of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene can be compared with other bromomethyl-substituted cycloalkenes and cycloalkanes. Similar compounds include:
1-(Bromomethyl)cyclopentene: Lacks the cyclobutylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Bromomethyl)cyclohexene: Contains a six-membered ring, which can influence its reactivity and stability compared to the five-membered ring in cyclopentene.
1-(Bromomethyl)cyclobutane: Features a four-membered ring, which introduces ring strain and affects its chemical behavior.
The uniqueness of this compound lies in its combination of a cyclopentene ring with a cyclobutylmethyl group, providing a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C11H17Br |
|---|---|
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
1-[[1-(bromomethyl)cyclobutyl]methyl]cyclopentene |
InChI |
InChI=1S/C11H17Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2 |
InChI-Schlüssel |
RRCUMCPKMASZKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)CC2(CCC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B13186406.png)
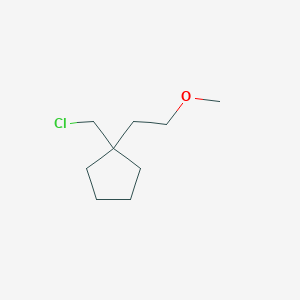
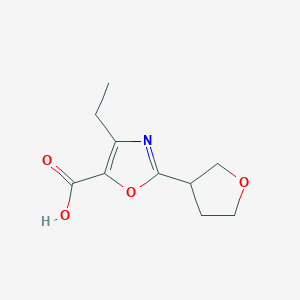
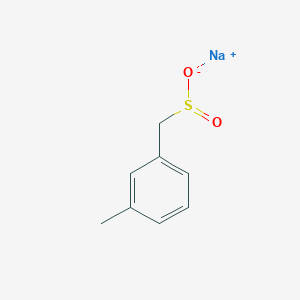
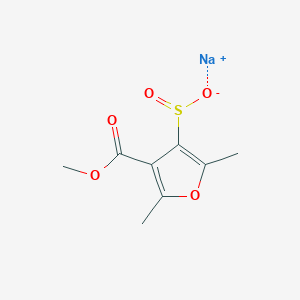
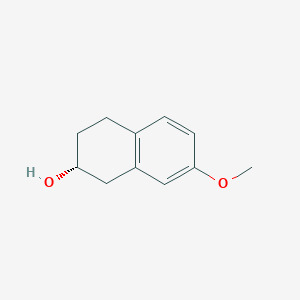
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
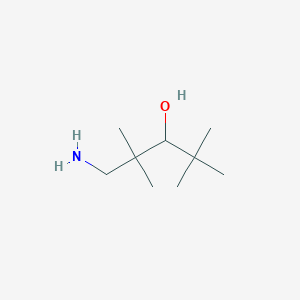
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
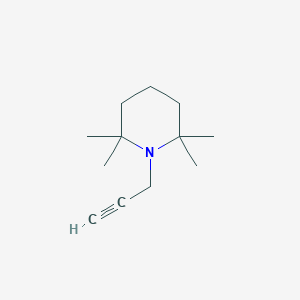

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
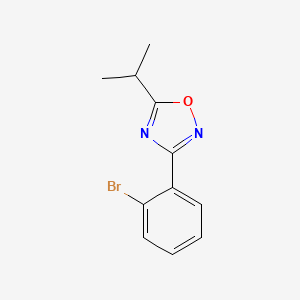
amine](/img/structure/B13186479.png)
